1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one
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Overview
Description
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties
Preparation Methods
The synthesis of 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepine with ethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine ring, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other benzodiazepine derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s interaction with biological systems is of interest for understanding its pharmacokinetics and pharmacodynamics.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure, they differ in their pharmacological profiles, potency, and duration of action. The unique structural features of this compound contribute to its distinct pharmacokinetic properties and potential therapeutic applications .
Properties
CAS No. |
113714-13-9 |
---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2-methyl-2,4-diphenyl-1H-1,5-benzodiazepin-5-yl)ethanone |
InChI |
InChI=1S/C24H22N2O/c1-18(27)26-22-16-10-9-15-21(22)25-24(2,20-13-7-4-8-14-20)17-23(26)19-11-5-3-6-12-19/h3-17,25H,1-2H3 |
InChI Key |
WMBFVMAOMVTATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2NC(C=C1C3=CC=CC=C3)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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